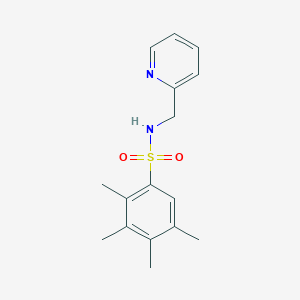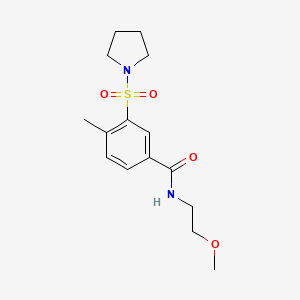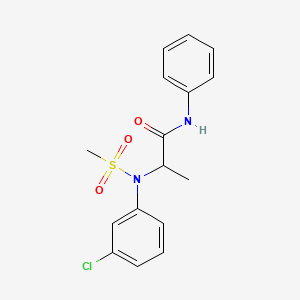
2,3,4,5-tetramethyl-N-(2-pyridinylmethyl)benzenesulfonamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar benzenesulfonamide derivatives involves various chemical pathways, including the reaction of benzene sulfonyl chloride with amines in the presence of base. A study by Ijuomah, Ike, and Obi (2022) describes a one-pot synthesis method for N-pyridin-3-yl-benzenesulfonamide, highlighting the general synthetic approach that could be applied to the synthesis of 2,3,4,5-tetramethyl-N-(2-pyridinylmethyl)benzenesulfonamide (Ijuomah, Ike, & Obi, 2022).
Molecular Structure Analysis
The molecular structure of benzenesulfonamides is characterized by their ability to form hydrogen bonds and π-π interactions, which significantly influence their chemical behavior and reactivity. For instance, Jacobs, Chan, and O'Connor (2013) reported on the molecular and supramolecular structures of related N-[2-(pyridin-2-yl)ethyl]benzenesulfonamides, revealing insights into the structural aspects that could be similar in 2,3,4,5-tetramethyl derivatives (Jacobs, Chan, & O'Connor, 2013).
Chemical Reactions and Properties
Chemical reactions involving benzenesulfonamide derivatives typically exploit the reactive sulfonamide group. These compounds can undergo various chemical transformations, including nucleophilic substitution and coupling reactions, which are pivotal in synthesizing complex molecules. The reactivity of the sulfonamide group in such compounds has been extensively studied, although specific reactions of 2,3,4,5-tetramethyl-N-(2-pyridinylmethyl)benzenesulfonamide might require targeted research.
Physical Properties Analysis
The physical properties of benzenesulfonamide derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. The presence of substituents like tetramethyl and pyridinylmethyl groups would affect these properties by altering intermolecular forces. Research by Balu and Gopalan (2013) on the crystal structure of a related compound provides insights into how these substituents might influence the physical properties through π–π interactions and hydrogen bonding (Balu & Gopalan, 2013).
Propiedades
IUPAC Name |
2,3,4,5-tetramethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-11-9-16(14(4)13(3)12(11)2)21(19,20)18-10-15-7-5-6-8-17-15/h5-9,18H,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTNYAGBRGCGAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C)C)S(=O)(=O)NCC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-{[(4-bromophenyl)amino]sulfonyl}phenoxy)-N-(2-pyridinylmethyl)acetamide](/img/structure/B4238463.png)
![isopropyl 1,3,7-trimethyl-2,4-dioxo-5-(4-pyridinyl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4238469.png)

![2-{[6-amino-1-(2,3-dimethylphenyl)-4-oxo-1,4-dihydro-2-pyrimidinyl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B4238474.png)
![2-(2,4-dichlorophenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B4238481.png)
![N-{[(4-ethoxyphenyl)amino]carbonyl}benzamide](/img/structure/B4238497.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-3-phenylpropanamide](/img/structure/B4238502.png)

![4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)butanamide](/img/structure/B4238508.png)
![2-(2-bromo-4-isopropylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4238514.png)
![4-{[(2,3-dimethoxybenzyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B4238522.png)

![[2-bromo-5-methoxy-4-(2-phenylethoxy)phenyl]methanol](/img/structure/B4238539.png)
